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Application Notes and Protocols for Lys-Ala-pNA
Assay
For Researchers, Scientists, and Drug Development
Professionals
These application notes provide a comprehensive guide to utilizing the chromogenic substrate,

L-Lysyl-L-alanine-p-nitroanilide (Lys-Ala-pNA), for the characterization and assay of Dipeptidyl

Peptidase II (DPP-II; EC 3.4.14.2).

Introduction
Lys-Ala-pNA is a synthetic substrate specifically cleaved by Dipeptidyl Peptidase II (DPP-II),

an enzyme that removes N-terminal dipeptides from polypeptides. The enzymatic reaction

cleaves the peptide bond between alanine and p-nitroaniline, releasing the yellow-colored

product, p-nitroaniline (pNA). The rate of pNA formation, which can be quantified

spectrophotometrically, is directly proportional to the DPP-II activity. This assay is a valuable

tool for studying DPP-II kinetics, screening for inhibitors, and determining enzyme activity in

various biological samples.
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The Lys-Ala-pNA assay is based on the enzymatic hydrolysis of the substrate by DPP-II. The

reaction releases p-nitroaniline, which has a high molar absorptivity at a specific wavelength,

allowing for sensitive detection of enzyme activity.
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Caption: Principle of the Lys-Ala-pNA assay.

Optimal Assay Conditions
The following tables summarize the optimal conditions for performing the Lys-Ala-pNA assay

to measure DPP-II activity.

Table 1: pH and Buffer Conditions
Parameter Optimal Value

Recommended
Buffer

Notes

pH 5.5
0.05 M Cacodylic

acid/NaOH

DPP-II exhibits

maximal activity at an

acidic pH. A

composite buffer

system can be used

for pH profile studies.

[1]

Table 2: Temperature Conditions
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Parameter Optimal Value Notes

Temperature 37°C

The reaction should be

performed at a constant

temperature to ensure

reproducible results.[2]

Experimental Protocols
Materials and Reagents

Lys-Ala-pNA (Substrate)

Dipeptidyl Peptidase II (Enzyme)

Cacodylic acid

Sodium Hydroxide (NaOH)

Bovine Serum Albumin (BSA) (optional, for enzyme stabilization)

Microplate reader or spectrophotometer capable of reading absorbance at 405 nm

96-well microplates or cuvettes

Incubator or water bath set to 37°C

Preparation of Reagents
Assay Buffer (0.05 M Cacodylic acid, pH 5.5): Prepare a 0.05 M solution of cacodylic acid

and adjust the pH to 5.5 with NaOH.

Substrate Stock Solution (e.g., 10 mM Lys-Ala-pNA): Dissolve an appropriate amount of

Lys-Ala-pNA in the assay buffer. The final concentration in the assay will be lower. A typical

final concentration is 1 mM.[2]

Enzyme Dilution Buffer: Assay buffer, optionally supplemented with 1 mg/ml BSA to stabilize

the enzyme.[1]
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Enzyme Solution: Dilute the DPP-II enzyme to the desired concentration in the enzyme

dilution buffer immediately before use.

Assay Protocol
This protocol is designed for a 96-well microplate format with a final reaction volume of 200 µL.

Prepare Reagents
(Buffer, Substrate, Enzyme)

Add Assay Components to Microplate
(e.g., 180 µL Buffer + 10 µL Enzyme)

Pre-incubate at 37°C
(5-10 minutes)

Initiate Reaction
(Add 10 µL Substrate)

Measure Absorbance at 405 nm
(Kinetic or Endpoint)

Analyze Data
(Calculate initial velocity)

Click to download full resolution via product page

Caption: General workflow for the Lys-Ala-pNA assay.

Set up the reaction:

Add 180 µL of assay buffer to each well of a 96-well microplate.
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Add 10 µL of the diluted enzyme solution to each well.

Include appropriate controls:

Blank (No Enzyme): Add 10 µL of enzyme dilution buffer instead of the enzyme solution.

Substrate Control (No Substrate): Add 10 µL of assay buffer instead of the substrate

solution.

Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to allow the reaction

components to reach thermal equilibrium.[2]

Initiate the reaction: Add 10 µL of the Lys-Ala-pNA substrate solution to each well to start

the reaction. The final substrate concentration will be 1 mM.[2]

Measurement:

Kinetic Assay (Recommended): Immediately start measuring the absorbance at 405 nm

every minute for a set period (e.g., 10-30 minutes) using a microplate reader. The initial

rate of the reaction is determined from the linear portion of the absorbance versus time

curve.

Endpoint Assay: Incubate the reaction mixture at 37°C for a fixed period (e.g., 15 minutes).

[2] Stop the reaction by adding a suitable stop solution (e.g., 50 µL of 1 M citric acid) and

then measure the final absorbance at 405 nm.

Data Analysis:

Calculate the rate of pNA formation using the molar extinction coefficient of p-nitroaniline

(ε = 8,800 M⁻¹cm⁻¹ at 405 nm).

One unit of DPP-II activity is defined as the amount of enzyme that hydrolyzes 1 µmole of

Lys-Ala-pNA per minute under the specified conditions.

Substrate Specificity
While Lys-Ala-pNA is a good substrate for DPP-II, the enzyme also shows high efficiency

towards other substrates, particularly those with proline at the P1 position. For instance, Lys-
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Pro-pNA and Ala-Pro-pNA are also sensitive substrates for human DPP-II.[1] However, Lys-
Ala-pNA can be a more selective substrate compared to others when differentiating DPP-II

from other dipeptidyl peptidases like DPP-IV.[1][3]

Applications in Drug Development
The Lys-Ala-pNA assay is a robust and reliable method for high-throughput screening of

potential DPP-II inhibitors. By measuring the reduction in the rate of pNA formation in the

presence of test compounds, researchers can identify and characterize novel inhibitors of this

enzyme, which may have therapeutic potential in various diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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